Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum
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Overview
Description
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum is a platinum-based compound with the molecular formula C₈H₁₂Cl₂N₂Pt. It is known for its applications in various fields, particularly in medicinal chemistry and catalysis. The compound features a platinum center coordinated to two chlorine atoms and a bidentate ligand, 1-phenyl-1,2-ethanediamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum typically involves the reaction of potassium tetrachloroplatinate with 1-phenyl-1,2-ethanediamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and other nucleophiles. Reactions are typically carried out in solvents such as dichloromethane or ethanol, under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with phosphines can yield phosphine-coordinated platinum complexes, which have distinct properties and applications .
Scientific Research Applications
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum has several scientific research applications:
Mechanism of Action
The mechanism of action of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum involves its interaction with biological molecules such as DNA. The platinum center binds to the nitrogen atoms of the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: Another platinum-based drug with a more stable and less toxic profile compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer, known for its efficacy and reduced side effects.
Uniqueness
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it versatile for different applications in research and industry .
Properties
CAS No. |
72426-83-6 |
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Molecular Formula |
C8H10Cl2N2Pt |
Molecular Weight |
400.17 g/mol |
IUPAC Name |
(2-azanidyl-1-phenylethyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C8H10N2.2ClH.Pt/c9-6-8(10)7-4-2-1-3-5-7;;;/h1-5,8-10H,6H2;2*1H;/q-2;;;+4/p-2 |
InChI Key |
YCPRCBIVXDWLLI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH-])[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
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